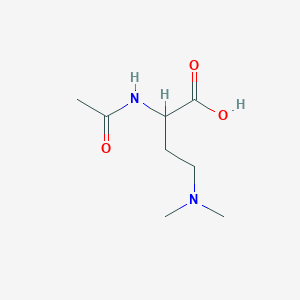

2-Acetamido-4-(dimethylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Acetamido-4-(dimethylamino)butanoic acid” is a chemical compound with the molecular formula C6H12N2O3 . It is also known as “4-(Dimethylamino)butanoic acid” and is used in solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of “2-Acetamido-4-(dimethylamino)butanoic acid” consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 160.171 Da and the monoisotopic mass is 160.084793 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetamido-4-(dimethylamino)butanoic acid” include a molecular formula of C6H12N2O3 . The average mass of the molecule is 160.171 Da and the monoisotopic mass is 160.084793 Da .Scientific Research Applications

Fluorescence and Peptide Synthesis

- 2-Acetamido-4-(dimethylamino)butanoic acid has been used in the synthesis of fluorescent d-amino acids with aromatic side chains, which are useful in peptide synthesis. One such compound, synthesized from 4-bromo-1,8-naphthalic anhydride, showed fluorescence with a maximum emission at 545 nm when excited at 450 nm. These amino acids can be incorporated into peptides using solid-phase peptide synthesis (Maity, Honcharenko, & Strömberg, 2015).

Molecular Imaging and Apoptosis

- The compound has been explored for applications in molecular imaging, particularly in the context of apoptosis. A fluorine-18-radiolabeled analog of this compound was investigated for positron emission tomography studies, demonstrating its potential in monitoring apoptotic cell death, which is relevant for understanding antiapoptotic drug treatments (Basuli et al., 2012).

Chemical Reactions and Synthesis

- Research has also been conducted on the addition of the 4-(N,N-dimethylamino)phenyl cation to norbornene, demonstrating its potential in various chemical synthesis processes. This study contributes to understanding the reaction pathways and potential applications of this cation in organic chemistry (Mella, Fagnoni, & Albini, 2004).

Superbasic Properties

- The compound's derivatives have been analyzed for their superbasic properties. Such studies are important for developing a comprehensive understanding of strong bases and superbases, which have wide-ranging applications in chemistry (Gattin, Kovačević, & Maksić, 2005).

Nucleophilic Catalysis

- 4-(Dimethylamino)pyridine derivatives, related to 2-Acetamido-4-(dimethylamino)butanoic acid, have been developed as effective catalysts in various chemical processes. These derivatives demonstrate the potential of the compound in asymmetric catalysis, which is crucial for the creation of various chemicals and pharmaceuticals (Fu, 2004).

Environmental Applications

- Derivatives of this compound have been used in environmental applications, such as sensitive detection of carbonyl compounds in water samples. This illustrates the compound's utility in environmental monitoring and analysis (Houdier et al., 2000).

Safety and Hazards

The safety information for “4-(Dimethylamino)butanoic acid”, a similar compound, includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to handle this compound with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-acetamido-4-(dimethylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)9-7(8(12)13)4-5-10(2)3/h7H,4-5H2,1-3H3,(H,9,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFVYGGLDGXENL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-(dimethylamino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)

![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)

![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2377854.png)

![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)

![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)